1,3-benzodioxol-5-ylmethyl 3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxylate
Overview
Description
1,3-benzodioxol-5-ylmethyl 3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxylate, also known as MDMA, is a psychoactive drug that has been widely studied for its potential therapeutic effects. MDMA is a synthetic compound that belongs to the family of amphetamines. It was first synthesized in 1912 by Merck, a German pharmaceutical company, but its psychoactive properties were not discovered until the 1970s.
Scientific Research Applications
Molecular Structure Analysis
- The compound has been structurally characterized, showing specific bonded distances and angles typical of compounds of a similar nature, indicating its potential application in structural chemistry and molecular design (Prout, Burns, Watkin, Durant, & Brown, 1993).
Spectral Luminescence Properties
- The spectral luminescence properties of derivatives containing 1,3-benzodioxol-5-ylmethyl group have been investigated, suggesting potential applications in materials science, specifically in the development of luminescent materials (Kozlov, Bondarev, Knyukshto, Odnoburtsev, & Basalaeva, 2010).
Crystallography and Intermolecular Interactions
- Research on isomeric compounds containing the 1,3-benzodioxol-5-ylmethyl group has provided insights into their crystal structures and the roles of oxygen atoms in intermolecular interactions. This knowledge can be valuable in crystallography and materials science (Facchinetti, Gomes, Cunico, Wardell, & Wardell, 2016).
Antimicrobial and Larvicidal Activities
- Compounds derived from 1,3-benzodioxol-5-ylmethyl have shown promising antimicrobial and mosquito larvicidal activities, indicating potential applications in public health and pest control (Rajanarendar, Reddy, Murthy, Reddy, Raju, Srinivas, Praveen, & Rao, 2010).
Neuroprotective Applications
- Derivatives of this compound have been studied for their metabolism and potential as neuroprotective agents for ischemia-reperfusion damage, suggesting applications in neuroscience and pharmacology (Kim, Ji, Lee, Yoo, Kim, Lee, Lim, & Lee, 2002).
properties
IUPAC Name |
1,3-benzodioxol-5-ylmethyl 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClNO5/c1-11-17(18(21-26-11)13-4-2-3-5-14(13)20)19(22)23-9-12-6-7-15-16(8-12)25-10-24-15/h2-8H,9-10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXOHKIAQYTWEOG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)OCC3=CC4=C(C=C3)OCO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClNO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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